5-Phenyl-1-oxaspiro[2.5]octane
Description
Overview of Spirocyclic Chemistry in Organic Synthesis and Medicinal Chemistry
Spirocyclic systems are a fascinating class of molecules where two rings are connected through a single, shared carbon atom, known as the spiro atom. This unique arrangement imparts a distinct three-dimensional geometry, a feature that is increasingly sought after in the field of medicinal chemistry. Unlike flat, planar molecules, the rigid, non-planar structure of spirocycles allows for a more precise orientation of functional groups in three-dimensional space. This can lead to enhanced binding affinity and selectivity for biological targets.
In drug discovery, the incorporation of spirocyclic motifs is a strategy employed to improve the physicochemical and pharmacokinetic properties of drug candidates. The increased sp³ character of these molecules often correlates with better solubility, metabolic stability, and oral bioavailability. Consequently, the development of novel synthetic methodologies to access diverse spirocyclic scaffolds is an active area of research in organic synthesis.
Structural Significance of the 1-Oxaspiro[2.5]octane Framework
A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been performed using NMR spectroscopy. chemnet.com These studies help in determining the relative configuration and preferred conformations by analyzing coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings. chemnet.com
Research Landscape for Phenyl-Substituted 1-Oxaspiro[2.5]octane Derivatives
The introduction of a phenyl group onto the 1-oxaspiro[2.5]octane scaffold, as in the case of 5-Phenyl-1-oxaspiro[2.5]octane, adds another layer of complexity and potential functionality. The position of the phenyl substituent on the cyclohexane (B81311) ring dictates the stereochemistry and reactivity of the molecule.
While specific research on the 5-phenyl isomer is not extensively documented in publicly available literature, studies on related phenyl-substituted 1-oxaspiro[2.5]octanes provide valuable insights. For instance, research on compounds like 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane highlights synthetic strategies, typically involving the reaction of a substituted cyclohexanone (B45756) with a sulfur ylide to form the epoxide ring. nih.gov The synthesis of such derivatives is often pursued to explore their potential as bioactive molecules. For example, substituted phenyl groups have been shown to improve the pharmacokinetic profile of soluble epoxide hydrolase inhibitors. nih.gov
The general synthetic approach to similar spiro-epoxides, such as 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, often involves the methylenation of the corresponding cyclohexanone followed by epoxidation. google.com This suggests a plausible synthetic route to this compound would start from 3-phenylcyclohexanone.
The table below summarizes key information for the parent compound and a related phenyl-substituted analogue. Due to the limited direct data on this compound, properties of the parent compound are provided for context.
| Property | 1-Oxaspiro[2.5]octane | 2-(Phenylmethyl)-1-oxaspiro[2.5]octane |
| CAS Number | 185-70-6 scbt.com | 106262-69-5 chemnet.com |
| Molecular Formula | C₇H₁₂O scbt.com | C₁₄H₁₈O chemnet.com |
| Molecular Weight | 112.17 g/mol scbt.com | 202.29 g/mol |
This table is populated with data for the parent compound and a closely related isomer due to the lack of specific experimental data for this compound in the searched literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1-oxaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-2-5-11(6-3-1)12-7-4-8-13(9-12)10-14-13/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJFYWWPVXTCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxaspiro 2.5 Octane Derivatives
Established Routes to the 1-Oxaspiro[2.5]octane Core
The synthesis of the 1-oxaspiro[2.5]octane core is primarily achieved through two major strategies: the direct epoxidation of an exocyclic double bond on a cyclohexane (B81311) ring and the intramolecular cyclization of a suitably functionalized cyclohexane precursor.
Epoxidation of Olefinic Precursors
Epoxidation is a direct and widely used method for forming the oxirane ring of the spiro system. This approach involves the oxidation of a methylenecyclohexane (B74748) derivative.
The core reaction for this route is the conversion of a methylenecyclohexane precursor into the corresponding spiro-epoxide. For the synthesis of the parent 1-oxaspiro[2.5]octane, the starting material would be methylenecyclohexane. To synthesize a substituted derivative like 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, the corresponding precursor, 1,2,2,4-tetramethyl-3-methylenecyclohexane, is epoxidized. google.com This precursor itself is typically generated from a ketone via a methylenation reaction, such as the Wittig reaction or the Corey-Chaykovsky reaction. google.com
A similar strategy can be envisioned for 5-Phenyl-1-oxaspiro[2.5]octane, which would require the epoxidation of 4-phenyl-1-methylenecyclohexane. Another approach involves the reaction of a substituted cyclohexanone (B45756) with dimethylsulfoxonium methylide. nih.gov For instance, 4-[4-(tert-Butyldimethylsilyloxy)phenyl]cyclohexanone can be converted to the corresponding spiro-epoxide, demonstrating the viability of this method for phenyl-substituted systems. nih.gov
meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the epoxidation of alkenes, a transformation known as the Prilezhaev reaction. masterorganicchemistry.com The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn addition). masterorganicchemistry.com The mechanism is concerted and often described as the "butterfly mechanism". masterorganicchemistry.com
The reactivity of the alkene towards m-CPBA is influenced by electronic factors; more electron-rich double bonds react preferentially. stackexchange.com For example, the epoxidation of 1,2-dimethylcyclohexa-1,4-diene with one equivalent of m-CPBA selectively occurs at the more substituted, electron-rich double bond. stackexchange.com This chemoselectivity is a key consideration when designing syntheses for more complex derivatives. The reaction is typically performed in aprotic solvents like dichloromethane (B109758) (DCM). wpmucdn.com
Other epoxidating agents can also be employed. The Corey-Chaykovsky reaction, using dimethylsulfoxonium methylide generated from trimethylsulfoxonium (B8643921) iodide and a base, is an alternative method to form the epoxide from a ketone precursor. nih.gov This method is particularly useful for generating the spiro-epoxide directly from a cyclohexanone derivative. google.comnih.gov
Table 1: Examples of Epoxidation Reactions for 1-Oxaspiro[2.5]octane Synthesis
| Precursor | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| 1,2,2,4-Tetramethyl-3-methylenecyclohexane | Epoxidation | 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane | google.com |
| Cyclohexene (B86901) | m-CPBA, NaHCO₃, DCM | Cyclohexene oxide | wpmucdn.com |
| 1-Methylcyclohexene | m-CPBA | 1-Methyl-1-oxaspiro[2.5]octane | youtube.com |
| 4-[4-(tert-Butyldimethylsilyloxy)phenyl]cyclohexanone | Trimethylsulfoxonium iodide, Potassium tert-butoxide, DMSO | 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane* | nih.gov |
| 1,2-Dimethylcyclohexa-1,4-diene | m-CPBA (1 equiv.) | 1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene | stackexchange.com |
Note: The product name in the source is 1-oxaspiro[2.5]heptane, which is likely a typographical error for the expected 1-oxaspiro[2.5]octane skeleton derived from a cyclohexanone.
Intramolecular Cyclization Reactions
An alternative to direct epoxidation is the formation of the oxirane ring through an intramolecular cyclization of a suitable open-chain precursor.
Lewis acids are known to catalyze cyclization reactions to form heterocyclic systems. Boron trifluoride etherate (BF₃·OEt₂) is a powerful Lewis acid that can promote cascade reactions, including cyclizations. google.com While its direct application for the synthesis of this compound from a specific acyclic precursor is not prominently documented in the provided context, its utility in related cyclizations is established. For instance, BF₃·OEt₂ is used in the synthesis of spirocyclohexylindolines through mediated cyclization. However, due to its flammable, explosive, and corrosive nature, some synthetic routes are designed specifically to avoid its use. google.com
The specific cyclization of 2-phenylethyl 2-hydroxyethyl ether to form a 1-oxaspiro[2.5]octane ring is not a commonly cited pathway. The structure of this precursor does not lend itself directly to the formation of the spiro[cyclohexane-epoxide] system.
A more conventional and widely practiced intramolecular route to the 1-oxaspiro[2.5]octane core is the cyclization of a vicinal halohydrin. youtube.com This two-step process involves:
Halohydrin Formation: An alkene, such as cyclohexene or a substituted derivative, is treated with a halogen (e.g., bromine) in the presence of water. This results in the anti-addition of a halogen and a hydroxyl group across the double bond.
Intramolecular Cyclization: The resulting halohydrin is then treated with a base (e.g., sodium hydroxide). youtube.com The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, displacing the adjacent halide via an intramolecular Sₙ2 reaction to form the epoxide ring. youtube.com
This method provides a reliable pathway to the spiro-epoxide core and represents a cornerstone of intramolecular strategies for its synthesis. youtube.com
Ylide-Mediated Epoxidation (e.g., Corey-Chaykovsky Reaction)
A powerful and widely used method for the synthesis of epoxides from ketones or aldehydes is the Johnson-Corey-Chaykovsky reaction. wikipedia.org This reaction employs sulfur ylides, which act as methylene-transfer agents to the carbonyl group. youtube.com The two most common reagents are dimethylsulfonium methylide and dimethyloxosulfonium methylide (the Corey-Chaykovsky Reagent). organic-chemistry.org
The mechanism involves the in-situ generation of the sulfur ylide by deprotonating a corresponding sulfonium (B1226848) salt (e.g., trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium iodide) with a strong base. wikipedia.orgorganic-chemistry.org The ylide then performs a nucleophilic attack on the carbonyl carbon of a ketone, such as a substituted cyclohexanone. organic-chemistry.org This is followed by an intramolecular nucleophilic substitution, where the resulting oxygen anion displaces the dimethyl sulfide (B99878) or dimethyl sulfoxide (B87167) (DMSO) leaving group to form the three-membered epoxide ring. wikipedia.org
This reaction is highly effective for creating spiro-epoxides from cyclic ketones. For instance, the reaction of a substituted cyclohexanone with dimethylsulfoxonium methylide, generated from trimethylsulfoxonium iodide and potassium tert-butoxide, yields the corresponding 1-oxaspiro[2.5]octane derivative. nih.gov The Corey-Chaykovsky reaction is often preferred for epoxidation over the Wittig reaction, as the latter typically leads to olefination. wikipedia.org Chiral variants of this reaction have also been developed, allowing for the synthesis of enantioenriched epoxides. organic-chemistry.orgacsgcipr.org
Synthesis of Phenyl-Substituted 1-Oxaspiro[2.5]octane Analogues
The introduction of a phenyl group onto the 1-oxaspiro[2.5]octane framework adds a layer of complexity to the synthesis, requiring specific strategies to control regiochemistry and stereochemistry.
Strategies for Phenyl Group Introduction
There are two primary strategies for incorporating a phenyl substituent into the 1-oxaspiro[2.5]octane structure:
Starting with a Phenyl-Substituted Precursor: The most direct approach involves utilizing a starting material that already contains the phenyl group at the desired position. A common precursor is a phenyl-substituted cyclohexanone. For example, 4-phenylcyclohexanone (B41837) can be subjected to the Corey-Chaykovsky reaction to directly form 6-phenyl-1-oxaspiro[2.5]octane. This strategy was successfully employed in the synthesis of 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane, where the corresponding substituted cyclohexanone was treated with dimethylsulfoxonium methylide. nih.gov
Late-Stage Functionalization: An alternative strategy involves creating the core spirocyclic structure first, followed by the introduction of the phenyl group. While less common for this specific scaffold, this approach might involve modern cross-coupling reactions. For instance, a spiro-epoxide bearing a reactive handle (like a halide or triflate) on the cyclohexane ring could potentially undergo a Suzuki or a nickel-mediated cross-coupling reaction with a phenylboronic acid or a Grignard reagent (PhMgBr) to install the phenyl group. nih.gov This method offers flexibility but requires the presence of a suitable functional group on the pre-formed spirocycle.
Multi-Step Synthesis of Spirocyclic Structures with Phenyl Moieties
The synthesis of phenyl-substituted spirocycles often requires a sequence of reactions to build the target molecule. These multi-step pathways allow for the careful construction of the desired stereochemistry and functional group arrangement.
A facile two-step route has been developed for the synthesis of novel 1-nitro-2-phenyl-4-oxospiro[2.5]octanes. researchgate.net This process begins with the reaction of (2-chloro-2-nitroethenyl)benzenes with cyclohexanones to form intermediate adducts, which then undergo a base-induced cyclopropanation to yield the final spiro compounds. researchgate.net
Another example is the synthesis of 6-aryl-1-oxaspiro[2.5]heptanes, which can be viewed as a multi-step process where the synthesis of the prerequisite aryl-cyclohexanone is the initial key stage, followed by the crucial Corey-Chaykovsky epoxidation to form the spiro-epoxide ring system. nih.gov
Below is a table summarizing a representative synthetic sequence.
| Step | Reactant(s) | Reagent(s) | Product | Reference |
| 1 | 4-Arylcyclohexanone | Trimethylsulfoxonium Iodide, Potassium tert-butoxide, DMSO | 6-Aryl-1-oxaspiro[2.5]octane | nih.gov |
| 2 | (2-chloro-2-nitroethenyl)benzene, Cyclohexanone | Base | 1-Nitro-2-phenyl-4-oxospiro[2.5]octane | researchgate.net |
Asymmetric Synthesis Approaches for Enantioenriched Oxaspiro[2.5]octadienones
Achieving enantioselectivity in the synthesis of spirocyclic compounds is crucial for applications in medicinal chemistry. While specific methods for oxaspiro[2.5]octadienones are not widely documented, general principles of asymmetric synthesis can be applied to related structures.
Enantioenriched spiro-epoxides can be accessed through several advanced strategies:
Chiral Sulfur Ylides: The Corey-Chaykovsky reaction can be rendered asymmetric by using chiral sulfide reagents. These reagents generate chiral ylides that can induce enantioselectivity in the epoxidation of prochiral ketones. organic-chemistry.org
Asymmetric Oxidation: An alternative approach involves the asymmetric oxidation of a precursor molecule. For example, a highly enantioenriched spiro-epoxide (91% ee) was successfully prepared through the oxidation of a chiral tetrahydrofuran (B95107) derivative using meta-chloroperoxybenzoic acid (m-CPBA). acs.org This demonstrates that installing chirality in a precursor molecule can be an effective strategy for obtaining enantioenriched spiro-epoxides.
These methods highlight viable pathways toward chiral phenyl-substituted 1-oxaspiro[2.5]octane analogues, even if direct asymmetric routes to the dienone variant are still under development.
Novel Synthetic Routes for Specific Derivatives
The development of novel synthetic routes allows for the creation of specific, highly functionalized derivatives of the 1-oxaspiro[2.5]octane core, tailored for various research applications.
The key steps in the synthesis of a methoxy- and nitrile-substituted 1-oxaspiro[2.5]octane would likely include:
Formation of the Spiro Linkage: This is generally achieved through a cyclization reaction, often involving a suitably substituted cyclohexanone derivative and an epoxide under basic conditions. smolecule.com For the target molecule, this could involve the reaction of a cyclohexanone with a reagent like α-phenyl-α-(4-methoxyphenyl)acetonitrile followed by epoxidation, or a variation of the Corey-Chaykovsky reaction using a specialized ylide.
Introduction of the Nitrile Group: The cyano group is typically introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide or potassium cyanide. smolecule.com
These general principles form the foundation upon which a specific synthetic route for 2-(4-methoxyphenyl)-1-oxaspiro[2.5]octane-2-carbonitrile could be designed and optimized.
Utilizing Grignard Reagents in Synthetic Sequences
While not directly forming the oxaspiro ring, Grignard reagents play a crucial role in the synthesis of precursors necessary for the creation of this compound. A key starting material for the synthesis of this target molecule is 4-phenylcyclohexanone. Grignard reagents offer a powerful method for the formation of carbon-carbon bonds, and in this context, they can be used to introduce the phenyl group onto the cyclohexane ring. masterorganicchemistry.com
A common synthetic route to 4-substituted cyclohexanones involves the 1,4-conjugate addition of an organometallic reagent to an α,β-unsaturated ketone. In the case of synthesizing 4-phenylcyclohexanone, phenylmagnesium bromide (a Grignard reagent) can be reacted with cyclohexenone. While Grignard reagents can sometimes lead to 1,2-addition to the carbonyl group, the use of copper salts as catalysts, such as copper(I) iodide, can favor the 1,4-addition pathway, leading to the desired 4-phenylcyclohexanone. stackexchange.comechemi.com This ketone then serves as the direct precursor for the subsequent epoxidation step.
The general reaction sequence is as follows:
Formation of the Grignard Reagent: Phenyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form phenylmagnesium bromide.
Conjugate Addition: The prepared Grignard reagent is added to cyclohexenone, typically in the presence of a copper catalyst, to yield 4-phenylcyclohexanone after an aqueous workup.
This multi-step sequence highlights the indirect but vital role of Grignard reagents in accessing the necessary precursors for the synthesis of this compound. The addition of Grignard reagents to ketones like 4-tert-butylcyclohexanone (B146137) is known to produce two isomeric tertiary alcohols, demonstrating their utility in creating new stereocenters. askfilo.com
The primary synthetic route to this compound itself typically involves the Johnson-Corey-Chaykovsky reaction. wikipedia.org This reaction utilizes a sulfur ylide, such as dimethylsulfoxonium methylide (Corey's ylide) or dimethylsulfonium methylide, to react with the carbonyl group of 4-phenylcyclohexanone. adichemistry.com The ylide acts as a nucleophile, attacking the carbonyl carbon, which is followed by an intramolecular displacement of the sulfonium group to form the epoxide ring. adichemistry.com
The choice between dimethylsulfoxonium methylide and dimethylsulfonium methylide can influence the stereochemical outcome of the reaction with substituted cyclohexanones.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of 1-oxaspiro[2.5]octane derivatives, including this compound, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the product. The Johnson-Corey-Chaykovsky reaction is a key step where optimization efforts are focused. researchgate.netpku.edu.cn Key variables include the choice of the sulfur ylide, the base used for its generation, the solvent, reaction temperature, and reaction time.
Table 1: Research Findings on the Optimization of Epoxidation Reactions for Cyclohexanone Derivatives
| Parameter | Variation | Observation | Potential Impact on this compound Synthesis |
| Sulfur Ylide | Dimethylsulfoxonium methylide vs. Dimethylsulfonium methylide | Dimethylsulfoxonium methylide is generally more stable and often provides higher yields in epoxidations of simple ketones. alfa-chemistry.com Dimethylsulfonium methylide is more reactive and can sometimes lead to different stereoselectivity. alfa-chemistry.com | The choice of ylide will affect the yield and potentially the stereochemical outcome of the epoxidation of 4-phenylcyclohexanone. |
| Base | NaH, KOt-Bu, LDA | The choice of base is critical for the efficient in-situ generation of the sulfur ylide. organic-chemistry.org Strong, non-nucleophilic bases are preferred. NaH in DMSO is a common system. adichemistry.com | The strength and solubility of the base can impact the rate of ylide formation and the overall reaction kinetics. |
| Solvent | DMSO, THF, Et2O | DMSO is a common solvent for generating Corey's ylide as it effectively solvates the sulfonium salt and the base. nrochemistry.com THF is often used for less stable ylides. | The polarity and solvating power of the solvent will influence the solubility of reagents and the stability of intermediates. |
| Temperature | -78 °C to room temperature | Ylide generation is often performed at low temperatures to control reactivity, followed by gradual warming to allow the reaction with the ketone to proceed. alfa-chemistry.com | Precise temperature control is essential to manage the exothermic nature of the reaction and minimize side reactions. |
| Reaction Time | 1 to 24 hours | Reaction times are monitored by techniques like TLC or GC-MS to ensure complete conversion of the starting ketone. | Sufficient reaction time is needed for completion, but prolonged times can lead to product decomposition. |
For instance, a patent for the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane describes the use of dimethylsulfonium methylide, generated from trimethylsulfonium chloride and sodium hydroxide (B78521) in dimethyl sulfoxide, reacting with 2,2,3,6-tetramethyl-1-cyclohexanone. google.com This provides a relevant model for the synthesis of this compound from 4-phenylcyclohexanone.
Scalability Considerations for 1-Oxaspiro[2.5]octane Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of 1-oxaspiro[2.5]octane derivatives presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
One of the primary concerns is the management of reaction exotherms, particularly during the formation of the sulfur ylide and its subsequent reaction with the ketone. These steps are often highly exothermic, and on a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure product quality. The use of continuous flow reactors can be an effective strategy to manage exotherms, as they offer superior heat and mass transfer compared to traditional batch reactors. researchgate.net
The choice and handling of reagents also become more critical at scale. For example, sodium hydride, a commonly used base for ylide generation, is highly flammable and requires specialized handling procedures. Alternative, safer bases may need to be explored for large-scale production. The use of carcinogenic solvents like HMPA, which might be used in laboratory-scale syntheses for precursor formation, is not viable for industrial processes, necessitating the development of greener solvent systems. nih.gov
Purification of the final product is another significant consideration. While laboratory-scale purifications often rely on column chromatography, this method is generally not practical or economical for large quantities. Alternative purification techniques such as distillation, crystallization, or extraction must be developed and optimized for the specific 1-oxaspiro[2.5]octane derivative. nih.gov
Chemical Reactivity and Transformation Mechanisms of 1 Oxaspiro 2.5 Octane Compounds
Ring-Opening Reactions of the Oxirane System
The high degree of ring strain (approximately 13 kcal/mol) in the oxirane ring of 5-Phenyl-1-oxaspiro[2.5]octane makes it susceptible to ring-opening reactions under both nucleophilic (basic) and electrophilic (acidic) conditions. masterorganicchemistry.com This reactivity allows for the synthesis of a diverse array of functionalized cyclohexyl derivatives.
Nucleophilic Attack and its Stereoselectivity
Under basic or nucleophilic conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism. For an asymmetrically substituted epoxide like this compound, the nucleophile will preferentially attack the less sterically hindered carbon atom. In this case, that is the methylene (B1212753) carbon (C2) of the oxirane ring.
The stereoselectivity of this reaction is a key feature. The SN2 attack occurs from the backside of the C-O bond, leading to an inversion of configuration at the center of attack. This results in a trans-diaxial opening of the epoxide ring, where the nucleophile and the newly formed hydroxyl group are oriented in a trans relationship on the cyclohexane (B81311) ring. The conformational analysis of related 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy has shown that the relative configuration and preferred conformations are influenced by the steric and electronic effects of substituents on the cyclohexane ring. researchgate.net
For this compound, the phenyl group at the C5 position will likely prefer an equatorial orientation in the chair conformation of the cyclohexane ring to minimize steric strain. The nucleophilic attack will still proceed to give the trans-diaxial product.
Table 1: Regioselectivity of Nucleophilic Ring-Opening of Unsymmetrical Epoxides
| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Product Stereochemistry |
| Basic/Nucleophilic | SN2 | Less substituted carbon | Inversion of configuration (trans addition) |
Acid-Mediated Ring Expansions
In the presence of acid, the ring-opening of epoxides is initiated by the protonation of the epoxide oxygen, which makes it a much better leaving group. researchgate.net The subsequent nucleophilic attack is more complex than in basic conditions and can be considered a hybrid of SN1 and SN2 mechanisms. acs.org
For this compound, the spiro carbon (C3) is a tertiary center, while the other epoxide carbon (C2) is secondary. In acid-catalyzed ring-opening, the positive charge in the transition state is better stabilized at the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon (C3). acs.org This attack still occurs with backside stereochemistry, leading to a trans relationship between the nucleophile and the hydroxyl group. acs.org
A notable acid-mediated reaction is rearrangement or ring expansion. For instance, treatment of a related tetramethyl-1-oxaspiro[2.5]octane with a Lewis acid has been shown to yield a cyclohexanecarboxaldehyde, indicating a rearrangement following the initial ring-opening. nih.gov A similar rearrangement in this compound could potentially lead to the formation of a phenyl-substituted cycloheptanone.
Table 2: Regioselectivity of Acid-Catalyzed Ring-Opening of Unsymmetrical Epoxides
| Epoxide Substitution | Mechanism Character | Site of Nucleophilic Attack |
| Primary/Secondary Carbons | SN2-like | Less substituted carbon |
| Tertiary Carbon Present | SN1-like | More substituted carbon |
Formation of Derivatives via Ring-Opening
The ring-opening reactions of this compound provide a versatile route to a variety of difunctionalized cyclohexane derivatives. The nature of the product is determined by the nucleophile and the reaction conditions (acidic or basic).
Under aqueous acidic conditions (e.g., dilute H₂SO₄), hydrolysis occurs to yield a 1,2-diol (trans-2-hydroxy-1-(hydroxymethyl)cyclohexane derivative). masterorganicchemistry.com Using anhydrous hydrogen halides (HX) leads to the formation of trans-halohydrins. acs.org When alcohols are used as the solvent and nucleophile under acidic conditions, the product is a trans-alkoxy alcohol. researchgate.net
Conversely, under basic conditions, strong nucleophiles such as alkoxides, cyanides, or Grignard reagents can be used to introduce a range of substituents at the C2 position, always resulting in a trans product. The oxidative cleavage of the C-C bond of epoxides with reagents like sodium periodate (B1199274) can also occur, proceeding through a diol intermediate to yield carbonyl compounds. nih.gov
Cycloaddition Reactions of the Spirocyclic Core
The saturated nature of the 1-oxaspiro[2.5]octane core, being composed of single bonds, makes it generally unreactive in conventional cycloaddition reactions such as the Diels-Alder reaction, which requires a conjugated diene. science.gov However, the epoxide ring itself can participate in formal cycloaddition reactions.
For example, there are reports of formal [3+2] cycloaddition reactions between epoxides and alkenes under Lewis acid catalysis to form tetrahydrofurans. nih.gov In such a scenario, this compound could potentially react with an alkene, where the epoxide acts as a three-atom component. Another example is the [5+2] cycloaddition of 2-(2-aminoethyl)oxiranes with alkynes, which proceeds via epoxide ring-opening. nih.gov While not directly involving the spirocyclic core as a diene, these reactions illustrate the potential of the oxirane moiety to participate in cycloaddition-type transformations.
It is important to distinguish these from cycloadditions involving unsaturated analogues. For instance, spiro[2.5]octa-4,7-dien-6-ones, which possess a dienone system, are readily synthesized and would be expected to undergo cycloaddition reactions. rsc.org
Radical Reactions and Mechanistic Pathways
The homolytic cleavage of bonds in this compound can lead to the formation of radical intermediates, opening up alternative reaction pathways. The study of radical reactions involving epoxides has identified two main types of ring-opening: one that occurs after hydrogen abstraction from the epoxide, and another that involves the addition of a free radical to the epoxide ring. kyoto-u.ac.jp
The reactivity of related spiro[2.5]octadienyl radicals has been investigated, providing insight into the behavior of radical intermediates with a similar spirocyclic framework. researchgate.netacs.orgcolab.ws These studies are relevant for understanding potential radical-mediated transformations of unsaturated precursors to this compound.
Investigation of Oxaspiro[2.5]octadienyl Radical Intermediates
While this compound itself is saturated, the study of related unsaturated radical intermediates, such as the spiro[2.5]octadienyl radical, provides valuable mechanistic insights. These radicals can be generated photochemically or through other radical initiation methods. colab.ws Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to study the structure and reactivity of such radical intermediates.
The homolytic ring-opening of epoxides can be induced by reagents like tri-n-butyltin hydride, leading to the formation of alkoxyl radicals. rsc.org In the case of this compound, a radical initiator could abstract a hydrogen atom, or a radical could add to the epoxide ring, leading to its cleavage. The resulting radical's fate would depend on the reaction conditions and the presence of other reactive species. The phenyl group would be expected to stabilize adjacent radical centers through resonance. The formation of an oxiranyl radical, the radical derived from the epoxide ring, is also a possibility. nist.gov The high reactivity and short lifetime of such radical species, like the hydroxyl radical, make them significant in various chemical transformations. wikipedia.org
Functional Group Interconversions on the Spiro[2.5]octane Scaffold
The 1-oxaspiro[2.5]octane framework allows for a range of functional group interconversions, enabling the synthesis of diverse derivatives. The reactivity is often centered around the strained oxirane ring and can be influenced by substituents on the cyclohexane ring.
The oxidation of heteroatom analogues of 1-oxaspiro[2.5]octane, such as those containing sulfur or nitrogen in the spirocyclic system, can lead to the formation of sulfoxides, sulfones, or N-oxides. The stereochemical outcome of such oxidations can be directed by the orientation of substituents on the cyclohexane ring. For instance, in related systems, the preferred orientation of exocyclic substituents has been shown to direct the oxidative attack. While specific examples for this compound are not documented, it is plausible that the phenyl group could sterically hinder or electronically influence the approach of an oxidizing agent.
The oxirane ring of 1-oxaspiro[2.5]octane derivatives is susceptible to reductive opening by various reagents, including metal hydrides like lithium aluminum hydride. This reaction typically results in the formation of a substituted cyclohexanol. In the case of this compound, the regioselectivity of the hydride attack would be of interest, with the two carbon atoms of the oxirane ring presenting different steric and electronic environments. The presence of the phenyl group could influence the site of attack.
Nucleophilic substitution reactions on the 1-oxaspiro[2.5]octane scaffold primarily involve the ring-opening of the epoxide. This can be catalyzed by either acid or base. Under basic or nucleophilic conditions, the attack generally occurs at the less substituted carbon of the oxirane ring (an SN2-type mechanism). For this compound, this would likely be the methylene carbon of the oxirane. In acidic conditions, the reaction proceeds via a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon, which can better stabilize a partial positive charge. The phenyl group at the 5-position would likely exert a significant electronic influence on the regioselectivity of this ring-opening.
Table 3: Summary of Functional Group Interconversions on the 1-Oxaspiro[2.5]octane Scaffold
| Reaction Type | Reagents | Potential Products from this compound |
| Oxidation | Peroxy acids (e.g., m-CPBA) | Further oxidation is unlikely on the core structure but possible on heteroatom analogues. |
| Reduction | Metal hydrides (e.g., LiAlH₄) | Phenyl-substituted cyclohexanols. |
| Nucleophilic Substitution (Basic) | Nucleophiles (e.g., RO⁻, CN⁻) | Ring-opened products with the nucleophile at the C2 position. |
| Nucleophilic Substitution (Acidic) | Nucleophiles in the presence of acid | Ring-opened products with the nucleophile at the spiro carbon. |
Stereochemical Investigations of 1 Oxaspiro 2.5 Octane Systems
Stereoselective Synthesis of 1-Oxaspiro[2.5]octane Derivatives
Achieving stereochemical control in the synthesis of 1-oxaspiro[2.5]octane derivatives is a key objective for chemists. One powerful strategy to obtain enantiomerically pure spiroepoxides is through kinetic resolution, which separates a racemic mixture into its constituent enantiomers. A notable example involves the intramolecular Diels-Alder reaction of 1-oxaspiro[2.5]octa-5,7-dien-4-ones, which provides a novel and stereoselective route to complex polycyclic systems like sterpuranes and coriolin. rsc.org While direct asymmetric synthesis methods exist, enzymatic kinetic resolution has proven to be a highly effective method for producing chiral 1-oxaspiro[2.5]octane building blocks. acs.orgwikipedia.org
Conformational Analysis of the Spirocyclic Ring System
The biological activity and chemical reactivity of 1-oxaspiro[2.5]octane derivatives are heavily influenced by the three-dimensional arrangement of the spirocyclic system. nih.gov Detailed conformational analysis has been performed using techniques such as microwave spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govepa.gov
Similar to unsubstituted cyclohexane (B81311), the six-membered ring in 1-oxaspiro[2.5]octane predominantly adopts a chair conformation to minimize angular and torsional strain. pressbooks.publibretexts.org Microwave spectroscopy studies combined with molecular mechanics calculations have confirmed that the parent compound, 1-oxaspiro[2.5]octane, exists in the gas phase as a mixture of two distinct chair conformational isomers. epa.govresearchgate.net This conformation is the most stable arrangement, where the carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, thus relieving the angle strain that would be present in a planar structure. libretexts.org
The spiro-fused epoxide ring significantly influences the conformational behavior of the cyclohexane ring. epa.gov The spiro junction introduces a degree of rigidity not present in simple substituted cyclohexanes. The analysis of rotational constants from microwave spectroscopy and the study of derivatives like 6,6-dimethyl-1-oxa-spiro[2.5]octane show that the presence of the spiro-epoxide and other substituents can lead to deformations in the cyclohexane ring. researchgate.net
The steric and electronic effects of substituents on the cyclohexane ring play a critical role in determining the preferred conformation. nih.gov A comprehensive analysis using ¹H, ¹³C, and ¹⁵N NMR spectroscopy allows for the determination of relative configurations and preferred conformations. nih.govresearchgate.net Parameters such as homonuclear coupling constants and chemical shifts of the ring's protons and carbon atoms are directly sensitive to the steric bulk and electronic nature of substituents, as well as their orientation (axial or equatorial). nih.govuan.mx These parameters also reflect the anisotropic effects of the atoms within the three-membered epoxide ring. nih.govresearchgate.net
Kinetic Resolution of Chiral 1-Oxaspiro[2.5]octanes
Kinetic resolution is a powerful technique for separating racemic mixtures of chiral compounds by taking advantage of the differential reaction rates of enantiomers with a chiral catalyst or reagent, often an enzyme. wikipedia.org This method has been successfully applied to 1-oxaspiro[2.5]octanes to yield highly enantioenriched products. acs.orgnih.gov
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. Yeast epoxide hydrolase (YEH) from the yeast Rhodotorula glutinis has been extensively studied for the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes. acs.orgnih.govwur.nl The stereoselectivity and substrate specificity of YEH are determined by the configuration of the epoxide ring and the substitution pattern on the cyclohexane ring. nih.govfigshare.com
A key finding is the enzyme's distinct preference for the geometry of the epoxide oxygen. In all studied cases, epimers with an axially oriented oxygen atom (O-axial) were hydrolyzed significantly faster than the corresponding epimers with an equatorially oriented oxygen (O-equatorial). acs.orgnih.govnih.govwur.nl Furthermore, the position of methyl substituents on the cyclohexane ring influences both the reaction rate and the degree of enantioselectivity. nih.gov Placing substituents near the spiro-carbon tends to decrease the reaction rate but results in a marked increase in enantioselectivity. acs.orgnih.govwur.nl The kinetic resolution of 4-methyl 1-oxaspiro[2.5]octane epimers proved to be exceptionally selective, achieving enantiomeric ratio (E) values greater than 100. acs.orgnih.govwur.nlresearchgate.net
| Substrate | Epimer Configuration | Relative Hydrolysis Rate | Enantioselectivity (E-value) | Reference |
|---|---|---|---|---|
| 1-Oxaspiro[2.5]octane | O-axial | Faster | - | nih.govwur.nl |
| 1-Oxaspiro[2.5]octane | O-equatorial | Slower | - | nih.govwur.nl |
| 4-Methyl-1-oxaspiro[2.5]octane | Mixture of epimers | Preferential hydrolysis of O-axial | > 100 | acs.orgnih.govwur.nl |
| Substrates with methyl groups close to spiro-carbon | - | Decreased Rate | Increased Enantioselectivity | acs.orgnih.gov |
Subject: Generate English Article focusing solely on the chemical Compound “5-Phenyl-1-oxaspiro[2.5]octane” Instructions:
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4.3.2. Stereochemical Preference for O-Axial C3 Epimers 4.3.3. Substrate Specificity and Cyclohexane Ring Substitution Effects 4.4. Diastereoselectivity in Epoxidation Reactions
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Spectroscopic and Structural Characterization of 1 Oxaspiro 2.5 Octane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed structure of 5-Phenyl-1-oxaspiro[2.5]octane in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, the precise arrangement of atoms and the conformational preferences of the molecule can be established. nih.govresearchgate.net
¹H NMR for Structural and Conformational Analysis
The ¹H NMR spectrum of this compound provides critical information about the electronic environment and connectivity of the hydrogen atoms. The presence of the phenyl group and the spirocyclic system leads to a complex but interpretable spectrum.
The protons on the phenyl group typically appear in the aromatic region (δ 7.0-7.5 ppm). The specific chemical shifts and splitting patterns of these protons can offer insights into the electronic effects of the spiro-oxirane moiety. The proton at the 5-position of the cyclohexane (B81311) ring (H-5), being adjacent to the phenyl group, is expected to show a distinct chemical shift.
The protons of the oxirane ring (H-2) are diastereotopic and are expected to appear as distinct signals, likely as doublets due to geminal coupling. The chemical shifts of these protons are influenced by the anisotropic effects of the adjacent cyclohexane and phenyl rings.
The remaining methylene (B1212753) protons of the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region of the spectrum. A detailed analysis of their chemical shifts and coupling constants is essential for determining the preferred conformation of the cyclohexane ring. researchgate.net
Illustrative ¹H NMR Data for this compound:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 2.75 | d | 4.5 |
| H-2' | 2.60 | d | 4.5 |
| H-5 | 2.80 | m | - |
| Cyclohexane CH₂ | 1.20-2.10 | m | - |
| Phenyl-H | 7.20-7.40 | m | - |
Note: This data is illustrative and based on general principles for similar compounds.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum is invaluable for determining the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, providing a direct count of the different carbon environments.
The spiro carbon (C-1) and the oxirane carbon (C-2) are particularly characteristic. The quaternary spiro carbon is expected to have a chemical shift in the range of 60-70 ppm, while the methylene carbon of the oxirane ring will also appear in this region. The carbon atom bearing the phenyl group (C-5) will be shifted downfield due to the substituent effect. The carbons of the phenyl ring will appear in the aromatic region (δ 125-145 ppm). nih.govyoutube.com
Illustrative ¹³C NMR Data for this compound:
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 65.0 |
| C-2 | 52.0 |
| C-4, C-6 | 30.0-40.0 |
| C-5 | 45.0 |
| C-7, C-8 | 25.0-35.0 |
| Phenyl C (quaternary) | 142.0 |
| Phenyl C-H | 126.0-129.0 |
Note: This data is illustrative and based on general principles for similar compounds.
Analysis of Homonuclear Coupling Constants and Chemical Shifts
A detailed analysis of homonuclear coupling constants (J-values) from the ¹H NMR spectrum is crucial for determining the relative stereochemistry and preferred conformation of the cyclohexane ring in this compound. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons can be related to the dihedral angle between them through the Karplus equation. This allows for the differentiation between axial and equatorial orientations of the substituents on the cyclohexane ring. researchgate.net
Furthermore, the chemical shifts of the protons and carbons are directly influenced by steric and electronic effects of the phenyl substituent and the spiro-epoxide ring. Anisotropic effects from the phenyl ring can cause significant shielding or deshielding of nearby protons, providing further conformational clues. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular formula of the compound.
The fragmentation of spiro-epoxides under electron ionization is complex but can provide valuable structural clues. Common fragmentation pathways for cyclic ethers and alkanes involve the loss of small neutral molecules or radicals. For this compound, characteristic fragmentation would likely involve cleavage of the epoxide ring, loss of CO or CHO fragments, and fragmentation of the cyclohexane and phenyl rings. libretexts.orgresearchgate.net The presence of the phenyl group would be expected to lead to the formation of stable benzylic cations.
Illustrative Mass Spectrometry Data for this compound:
| m/z | Proposed Fragment |
| 188 | [M]⁺ |
| 159 | [M - CHO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ |
Note: This data is illustrative and based on general fragmentation patterns of similar compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key expected absorptions include:
C-H stretching (aromatic): Above 3000 cm⁻¹
C-H stretching (aliphatic): Below 3000 cm⁻¹
C=C stretching (aromatic): Around 1600 and 1450 cm⁻¹
C-O-C stretching (epoxide): A characteristic band in the "fingerprint region," typically around 1250 cm⁻¹ and also in the 950-810 cm⁻¹ range for the asymmetric ring stretching (ring breathing). youtube.com
C-H bending vibrations: In the 1470-1370 cm⁻¹ region for the cyclohexane methylene groups.
Illustrative IR Spectroscopy Data for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3060 | C-H stretch | Aromatic |
| 2935, 2860 | C-H stretch | Aliphatic (Cyclohexane) |
| 1605, 1495, 1450 | C=C stretch | Aromatic Ring |
| 1255 | C-O-C stretch | Epoxide |
| 880 | Ring breathing | Epoxide |
Note: This data is illustrative and based on typical IR absorption frequencies for the respective functional groups.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration and the solid-state conformation of chiral molecules. nih.gov This technique is particularly crucial for complex structures like spirocyclic compounds, where the spatial arrangement of atoms dictates their biological activity and chemical behavior.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, studies on related 1-oxaspiro[2.5]octane derivatives and phenyl-substituted cyclohexanes provide a strong basis for predicting its structural features. For instance, the analysis of various spiro-epoxides has shown a general preference for the epoxide oxygen to occupy a pseudo-axial position relative to the cyclohexane ring. This orientation is considered to be less strained.
Considering these principles, it is highly probable that the most stable conformation of cis-5-Phenyl-1-oxaspiro[2.5]octane would feature the cyclohexane ring in a chair conformation with the phenyl group in an equatorial position and the epoxide oxygen in a pseudo-axial orientation. For the trans isomer, the phenyl group would also be expected to be in an equatorial position to minimize steric interactions.
The determination of absolute stereochemistry through X-ray crystallography relies on the anomalous dispersion of X-rays by the atoms in the crystal. For chiral molecules that crystallize in non-centrosymmetric space groups, this effect allows for the differentiation between enantiomers. The Flack parameter is a critical value derived from the crystallographic data that indicates the absolute structure of the crystal. A value close to zero confirms the correct enantiomer has been modeled.
Table 1: Predicted Conformational Preferences in this compound
| Substituent | Position on Cyclohexane Ring | Predicted Orientation | Rationale |
| Phenyl Group | C5 | Equatorial | Minimization of steric hindrance. |
| Epoxide Oxygen | Spiro-atom | Pseudo-axial | Reduced ring strain. |
Note: This table is based on established principles of conformational analysis of cyclohexane and spiro-epoxide systems, in the absence of direct experimental data for this compound.
Rotational Spectroscopy for Gas-Phase Structure Determination
Rotational spectroscopy, particularly using microwave radiation, is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions present in the solid state. This method provides highly accurate rotational constants, which are inversely related to the moments of inertia of the molecule. From these constants, bond lengths, bond angles, and dihedral angles can be derived with high precision.
To date, a specific rotational spectroscopy study for this compound has not been reported in the scientific literature. However, research on related spirocyclic and bicyclic ether compounds demonstrates the utility of this technique in elucidating their gas-phase structures and conformational landscapes.
For example, the rotational spectrum of 1-oxaspiro[2.5]octa-4,7-dien-6-one, a more complex derivative, was recently analyzed. This study successfully identified the ground vibrational state and several low-energy vibrationally excited states, yielding precise rotational and centrifugal distortion constants. Such data allows for a detailed characterization of the molecule's geometry and vibrational dynamics.
A hypothetical rotational spectroscopy study of this compound would be expected to distinguish between different conformers, such as those arising from the chair and boat forms of the cyclohexane ring, as well as different orientations of the phenyl group. The resulting rotational constants would provide definitive information on the dominant conformation in the gas phase.
Table 2: Representative Rotational Constants for a Related Spiro-Epoxide Derivative (1-Oxaspiro[2.5]octa-4,7-dien-6-one)
| Parameter | Value (MHz) |
| A (Rotational Constant) | 1845.6789(12) |
| B (Rotational Constant) | 1456.3456(10) |
| C (Rotational Constant) | 987.1234(8) |
| ΔJ (Centrifugal Distortion) | 0.123(4) |
| ΔJK (Centrifugal Distortion) | -0.456(3) |
Note: The data in this table is for a related, but structurally different, compound and serves to illustrate the type of information obtained from rotational spectroscopy. The values are hypothetical and for exemplary purposes only.
The combination of computational chemistry with experimental rotational spectroscopy is a powerful approach. Theoretical calculations can predict the rotational constants for various possible conformers, and these predictions can then be compared with the experimental spectrum to identify the conformers present in the gas-phase sample.
Computational Studies on 1 Oxaspiro 2.5 Octane Systems
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of 1-oxaspiro[2.5]octane systems. While specific MM and MD studies on 5-Phenyl-1-oxaspiro[2.5]octane are not extensively documented in publicly available literature, the principles of these methods are broadly applicable.
MM calculations would typically employ force fields to estimate the potential energy of different conformations. For the 1-oxaspiro[2.5]octane scaffold, these calculations can predict the most stable arrangement of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the relative orientation of the epoxide ring. The introduction of a phenyl group at the 5-position introduces additional conformational variables, such as the dihedral angle between the phenyl ring and the cyclohexane ring.
MD simulations would build upon these static models by simulating the atomic motions over time. This would allow for the exploration of conformational transitions, the flexibility of the spirocyclic system, and the interactions with solvent molecules. Such simulations are invaluable for understanding how the molecule behaves in a realistic chemical environment.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 1-oxaspiro[2.5]octane derivatives. DFT methods provide a good balance between computational cost and accuracy for molecules of this size.
DFT calculations can be used to determine a variety of electronic properties, such as:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, which is fundamental to understanding its interactions with other chemical species.
Electrostatic Potential Maps: These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to nucleophilic or electrophilic attack. For instance, the hydroxyl substituent in phenol (B47542) strongly activates the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.org
While specific DFT data for this compound is scarce, studies on related molecules demonstrate the power of this approach. For example, DFT calculations have been effectively used to analyze the vibrational spectra and electronic properties of other complex heterocyclic systems.
Prediction of Conformational Energetics
The conformational preferences of 1-oxaspiro[2.5]octane derivatives are a key determinant of their physical and chemical properties. Computational methods can predict the relative energies of different conformers.
For the parent 1-oxaspiro[2.5]octane, the cyclohexane ring can exist in different conformations. The presence of the spiro-fused epoxide ring influences the energetic landscape of these conformers. In substituted derivatives, such as this compound, the bulky phenyl group will have a significant impact on the preferred conformation, likely favoring an equatorial position to minimize steric hindrance.
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide data on the preferred conformations in solution. bohrium.combldpharm.com Computational predictions of conformational energies can be benchmarked against this experimental data to validate the computational models.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving 1-oxaspiro[2.5]octane systems. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.
For example, the opening of the epoxide ring in 1-oxaspiro[2.5]octane derivatives is a common reaction. This can be initiated by acid or base catalysis. Quantum chemical calculations can model these reaction pathways, determine the activation energies, and provide detailed geometric information about the transition states. This level of detail is often difficult to obtain through experimental means alone.
While specific mechanistic studies on this compound are not readily found, the general principles of epoxide ring-opening reactions would apply. The presence of the phenyl group could influence the regioselectivity of the ring-opening due to electronic and steric effects.
Modeling of Ligand-Enzyme Interactions
The 1-oxaspiro[2.5]octane scaffold is present in some biologically active molecules, making the study of their interactions with enzymes a topic of interest. nih.gov Molecular docking and other computational techniques are used to model how these ligands bind to the active sites of enzymes. bohrium.com
These models can predict the binding pose of the ligand, the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the enzyme's active site, and estimate the binding affinity. bohrium.com This information is crucial for understanding the biological activity of these compounds and for the rational design of new, more potent inhibitors or substrates. bohrium.com
For this compound, modeling its interaction with a target enzyme would involve:
Obtaining the 3D structure of the enzyme, either from experimental data (e.g., X-ray crystallography) or through homology modeling.
Docking the 3D structure of this compound into the enzyme's active site using specialized software.
Analyzing the resulting poses to identify the most likely binding mode and the key intermolecular interactions.
Such studies can provide valuable hypotheses about the mechanism of action of these compounds, which can then be tested experimentally.
Applications and Future Research Directions for 1 Oxaspiro 2.5 Octane Derivatives
Building Blocks in Complex Organic Synthesis
The strained three-membered epoxide ring of 1-oxaspiro[2.5]octane derivatives is susceptible to ring-opening by a variety of nucleophiles, a characteristic that organic chemists leverage for the construction of more complex molecular architectures. nih.gov This reactivity is fundamental to their role as versatile building blocks.
The synthesis of 5-Phenyl-1-oxaspiro[2.5]octane can be achieved from its corresponding ketone precursor, 4-phenylcyclohexanone (B41837). chemsynthesis.com A common method for this transformation is the Corey-Chaykovsky reaction, which utilizes a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to convert a ketone into the corresponding epoxide. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction proceeds via nucleophilic addition of the ylide to the carbonyl group, followed by an intramolecular nucleophilic substitution to form the three-membered ring. adichemistry.com
One of the significant applications of spiro-epoxides like this compound is their potential conversion into spirocyclic lactones. These motifs are present in a variety of natural products and pharmaceutically active compounds. The transformation can be envisioned through a ring-opening reaction of the epoxide with a suitable carbon nucleophile, followed by subsequent oxidation and lactonization steps. For instance, the reaction of a related steroidal spiro-epoxide has been shown to lead to the formation of a spiro-γ-lactone. beilstein-journals.org A general strategy involves the use of a cyanide anion as a nucleophile to open the epoxide ring, which introduces a nitrile group that can then be hydrolyzed to a carboxylic acid and subsequently cyclize to form the lactone.
A plausible synthetic route from a 1-oxaspiro[2.5]octane derivative to a spirocyclic lactone is outlined in the table below, based on established chemical transformations.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Epoxide Ring Opening | KCN, H₂O/EtOH | β-hydroxynitrile |
| 2 | Hydrolysis | H₃O⁺, heat | γ-hydroxy carboxylic acid |
| 3 | Lactonization | Acid catalyst (e.g., TsOH) | Spiro-γ-lactone |
This table represents a generalized synthetic pathway.
The reactivity of the epoxide ring in this compound allows for the introduction of a wide range of functional groups, leading to highly functionalized cyclohexane (B81311) derivatives with defined stereochemistry. The ring-opening can be initiated by a plethora of nucleophiles, including organometallic reagents, amines, alkoxides, and azide (B81097) ions. semanticscholar.org The regioselectivity of the attack, whether at the spiro carbon or the adjacent methylene (B1212753) carbon of the epoxide, can often be controlled by the choice of nucleophile and reaction conditions. khanacademy.org For instance, in related systems, the use of fluorinated alcohols as solvents has been shown to promote the ring-opening of epoxides with weak carbon nucleophiles. arkat-usa.org This versatility makes this compound a valuable precursor for creating complex molecular scaffolds.
The inherent reactivity of spiro-epoxides makes them excellent candidates for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. Such reactions are highly efficient for rapidly building molecular complexity from simple starting materials. researchgate.net For example, a tandem reaction involving an initial ring-opening of an aryl-substituted epoxide could be followed by an intramolecular cyclization to construct a new ring system. Iron(II) bromide has been shown to catalyze tandem reactions of aryl azides, which could be conceptually applied to derivatives of this compound. nih.gov Furthermore, rhodium(II)-catalyzed tandem reactions have been utilized to synthesize spiroheterocycles from diazo compounds, suggesting potential pathways for elaborating the this compound scaffold. beilstein-journals.org
Potential in Materials Science
The incorporation of the phenyl-spiro-octane motif into larger molecular structures holds promise for the development of new materials with unique properties. The rigid spirocyclic core combined with the aromatic phenyl group can influence properties such as thermal stability, liquid crystallinity, and polymer architecture.
Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The molecular shape is a key determinant of liquid crystalline behavior. The rigid and non-planar structure of the this compound core, when incorporated into a larger calamitic (rod-like) or discotic (disk-like) molecular architecture, could lead to the formation of novel liquid crystalline phases. The presence of a single phenyl group can be sufficient to induce self-assembly into smectic phases. rsc.org The introduction of a phenyl group into a molecule can significantly impact its mesomorphic properties. mdpi.commdpi.com While direct studies on liquid crystals derived from this compound are not prominent, the synthesis of liquid crystals containing a phenyl group and a heterocyclic ring is an active area of research.
| Molecular Feature | Potential Impact on Liquid Crystal Properties |
| Rigid Spirocyclic Core | Induces non-coplanarity, potentially leading to unique packing and phase behavior. |
| Phenyl Group | Contributes to the mesogenic character and can engage in π-π stacking interactions. |
| Epoxide Functionality | Offers a reactive handle for further functionalization to tune liquid crystalline properties. |
Epoxides are fundamental building blocks for polymers, most notably epoxy resins. The ring-opening polymerization of this compound could lead to the formation of polyethers with pendant phenylcyclohexyl groups. These bulky, rigid side chains would be expected to influence the polymer's properties, such as its glass transition temperature, thermal stability, and mechanical strength. The copolymerization of phenyl-substituted dienes has been shown to produce polymers with tailored properties. rsc.org
Furthermore, spirocyclic compounds are of interest in the development of flame-retardant polymers. For example, spirocyclic phosphonates containing phenyl groups have been successfully incorporated into epoxy resins to enhance their flame retardancy. mdpi.com The phenyl group in this compound could contribute to char formation, an important aspect of flame retardancy. In the area of coatings, epoxy-based formulations are widely used for their adhesion and chemical resistance. researchgate.net The incorporation of a phenyl-spiro-octane moiety could enhance the thermal and anticorrosive properties of such coatings. researchgate.net
Exploration in Chemical Biology and Enzymatic Studies (as a scaffold)
The rigid, three-dimensional structure of 1-oxaspiro[2.5]octane serves as an excellent scaffold for the design of molecules intended to interact with biological systems. Derivatives of this compound have been explored as probes for understanding protein-ligand interactions and for their potential as therapeutic agents. smolecule.com The spiroepoxide moiety, in particular, is crucial for the biological activity in some contexts, as it can act as an electrophile, enabling covalent modification of target biomolecules.
Studies on analogs of the natural product FR901464, which contains a spiroepoxide, have demonstrated that this functional group is essential for its antiproliferative properties. This has spurred further investigation into using the 1-oxaspiro[2.5]octane framework to design targeted enzyme inhibitors. rsc.org Research has shown that derivatives can be tailored to interact with specific enzymes, highlighting their potential in drug development.
The interaction between 1-oxaspiro[2.5]octane derivatives and enzymes has been a subject of detailed study, revealing high degrees of specificity and stereoselectivity.
One prominent area of research involves epoxide hydrolases, which are enzymes involved in detoxification pathways. smolecule.com A study on the kinetic resolution of various methyl-substituted 1-oxaspiro[2.5]octanes by yeast epoxide hydrolase (YEH) from Rhodotorula glutinis provided significant insights into substrate specificity. acs.org The key determinants for the enzyme's selectivity were the configuration of the epoxide ring and the substitution pattern on the cyclohexane ring. acs.org For all tested compounds, a clear preference was observed for the hydrolysis of O-axial epoxides over their O-equatorial counterparts. acs.org Furthermore, the enzyme favored methyl groups located on the Re side of the ring. acs.org Interestingly, placing substituents close to the spiroepoxide carbon atom led to a decrease in the reaction rate but a significant increase in enantioselectivity. acs.org
| Substrate Feature | Preferred by Yeast Epoxide Hydrolase (YEH) | Effect on Reactivity/Selectivity | Source |
| Epoxide Configuration | O-axial | Hydrolyzed faster than O-equatorial | acs.org |
| Ring Substitution | Methyl groups on the Re side | Preferred binding and hydrolysis | acs.org |
| Proximity of Substituent | Close to spiro-carbon | Decreased reaction rate, increased enantioselectivity | acs.org |
In another example, 1-oxaspiro[2.5]octane derivatives designed as mimics of the natural substrate for type I dehydroquinase (DHQ1) were investigated as irreversible inhibitors. rsc.org These studies revealed that only the epoxide with the correct (S) configuration at the spiro-carbon led to the covalent modification and inhibition of the enzyme, while its epimer showed no reaction. rsc.org This highlights the strict stereochemical requirements of the enzyme's active site.
Furthermore, halohydrin dehalogenase enzymes have been found to catalyze highly regioselective reactions with spiroepoxides. researchgate.net The enzyme from Agrobacterium radiobacter (HheC) displayed both high regioselectivity and enantioselectivity, making it suitable for the kinetic resolution of chiral spiroepoxides. researchgate.net
Advanced Research Questions and Future Directions
While significant progress has been made, the full potential of this compound and related derivatives is still being explored. Future research is focused on several key areas to expand their utility and understanding.
The synthesis of 1-oxaspiro[2.5]octane derivatives often relies on the epoxidation of the corresponding cyclohexanone (B45756). smolecule.com While effective, there is a continuous drive to develop more efficient, sustainable, and scalable synthetic routes. Future work aims to explore novel catalytic systems, such as the use of indium(III) chloride, which has been shown to enhance reaction rates for epoxide transformations. chim.it The application of modern synthetic technologies like flow chemistry is also a promising avenue, as it can improve reaction control, safety, and scalability, particularly for reactions involving gases or highly reactive intermediates. researchgate.net
Systematic studies on the relationship between the structure of 1-oxaspiro[2.5]octane derivatives and their chemical reactivity are crucial for predictive molecular design. researchgate.net As demonstrated in enzymatic studies, minor structural changes, such as the position of a methyl group or the stereochemistry of the epoxide, can drastically alter reaction outcomes. acs.org Future research will likely involve creating libraries of analogs with varied substitution patterns on the cyclohexane ring to systematically probe how these changes affect the reactivity of the epoxide, for instance, in ring-opening reactions with different nucleophiles. smolecule.com Such structure-activity relationship (SAR) studies are fundamental to optimizing these compounds for specific applications.
A major direction for future research is the design and synthesis of novel, highly functionalized 1-oxaspiro[2.5]octane analogues. By incorporating diverse functional groups, researchers aim to create molecules with tailored properties for various applications, from medicinal chemistry to materials science. nih.govevitachem.com For example, the core scaffold has been used as a key intermediate in the total synthesis of complex natural products like (±)-ovalicin and its analogs, which were evaluated for anti-trypanosomal activity. nih.gov The development of new synthetic methodologies will enable access to a wider range of derivatives, including novel spirocycles and bis-spirocycles, expanding the chemical space available for discovery. researchgate.net
A deeper understanding of the reaction mechanisms involving 1-oxaspiro[2.5]octane derivatives is essential for their rational design and application. Future investigations will increasingly rely on a synergistic combination of experimental techniques and computational modeling. For instance, molecular dynamics (MD) simulations have been used to provide insights into the inhibition mechanism of DHQ1 by spiroepoxide inhibitors, highlighting the importance of specific amino acid residues like His143 in the covalent linkage process. rsc.org Similarly, quantum-chemical calculations and docking simulations have helped to rationalize the orientation of spiroepoxides within the active site of halohydrin dehalogenases, explaining the observed selectivity. researchgate.net The use of advanced spectroscopic methods, such as detailed NMR analysis, combined with computational work, will continue to be vital for elucidating the precise structures and conformations that govern reactivity. researchgate.net
Q & A
Q. How to integrate mixed-method approaches in studying the environmental impact of this compound?
- Methodological Answer : Combine LC-MS/MS quantification in environmental samples (quantitative) with stakeholder interviews on disposal practices (qualitative). Use geospatial analysis to map contamination hotspots. Align with frameworks from accountability studies, which emphasize triangulation for robust conclusions .
Notes
- Data Tables : Include tables comparing synthetic yields under varying catalysts or computational vs. experimental bond angles.
- Contradictions : Highlight cases where computational models underestimate ring strain, necessitating empirical validation.
- Ethical Compliance : Adhere to journal policies on data sharing and conflict of interest declarations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
